LogP and PSA Comparison: Impact on Predicted Permeability vs. 6-Phenyl Analog
The target compound exhibits a computed LogP of 2.23 and PSA of 81.15 Ų . In contrast, the representative 6-phenyl analog 6-phenyl-1-(pyridin-4-ylmethyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid (compound 15 in the BasE inhibitor series) has a higher predicted LogP and larger PSA due to the additional N1-pyridylmethyl substituent, which would be expected to reduce passive permeability relative to the smaller, less polar target compound [1]. While direct experimental permeability data are not available for the target compound, the computed LogP of ~2.2 falls within the optimal range (1–3) for oral drug-like space, suggesting favorable membrane permeability potential compared to more lipophilic 6-aryl analogs.
| Evidence Dimension | Computed LogP and Polar Surface Area |
|---|---|
| Target Compound Data | LogP = 2.23; PSA = 81.15 Ų |
| Comparator Or Baseline | 6-phenyl-1-(pyridin-4-ylmethyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid: LogP estimated >3 (based on larger structure); PSA estimated >100 Ų |
| Quantified Difference | ΔLogP ≈ -0.8 to -1.5 (estimated); ΔPSA ≈ -20 to -30 Ų (estimated) |
| Conditions | Computed values from ChemSrc database (target) and structural inference (comparator); experimental confirmation not available |
Why This Matters
The lower LogP and smaller PSA of the target compound suggest intrinsically better passive permeability potential, making it a more attractive starting point for lead optimization programs where CNS penetration or oral bioavailability is desired.
- [1] Neres J et al. J Med Chem. 2013;56(6):2385-2405. Compound 15 structure and BasE inhibition data. doi:10.1021/jm301709s View Source
